Fmoc-D-Pra-OH

Peptide Stability Protease Resistance D-Amino Acids

Choose Fmoc-D-Pra-OH (D-propargylglycine) for your peptide synthesis needs. This non-proteinogenic amino acid features a D-configuration that resists proteolysis, making it ideal for creating stable, all-D-peptide macrocycles. Its terminal alkyne side chain is precision-engineered for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling on-resin stapling and site-specific bioconjugation with azide-containing fluorophores, biotin, or PEG. Do not confuse with the L-enantiomer or Boc-protected analogs. This is the exact click-chemistry handle for conformationally constrained peptides with improved pharmacological properties. Ensure you order the correct Fmoc-protected D-isomer for SPPS compatibility.

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
CAS No. 220497-98-3
Cat. No. B557621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Pra-OH
CAS220497-98-3
SynonymsFmoc-D-Propargylglycine; 220497-98-3; Fmoc-D-Pra-OH; Fmoc-D-propargyl-Gly-OH; ST50826226; Fmoc-D-2-propargylglycine; Fmoc-D-Gly(propargyl)-OH; SCHEMBL119859; 09798_FLUKA; CTK8G1630; MolPort-001-758-719; ZINC2243708; CF-386; (R)-N-Fmoc-2-(2'-propynyl)glycine; AKOS025289366; (R)-2-(Fmoc-amino)-4-pentynoicacid; AK170070; AN-29583; KB-52060; SC-10424; TL8006310; Z-1398; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoicacid; (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]pent-4-ynoicacid; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoicacid
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1
InChIKeyDJGMNCKHNMRKFM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Pra-OH (CAS 220497-98-3): Fmoc-Protected D-Propargylglycine for Click Chemistry and Peptide Synthesis


Fmoc-D-Pra-OH (Fmoc-D-propargylglycine) is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a D-propargyl side chain that presents a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its molecular formula is C20H17NO4 with a molecular weight of 335.36 g/mol . The D-configuration distinguishes it from its L-enantiomer, Fmoc-L-Pra-OH (CAS 198561-07-8), which is also commercially available .

Fmoc-D-Pra-OH: Why Chiral Configuration and Alkyne Positioning Dictate Experimental Outcomes


Fmoc-D-Pra-OH is not interchangeable with its L-enantiomer, other alkyne amino acids like Fmoc-(S)-propargyl-Ala-OH, or alternative protecting group strategies (e.g., Boc-D-Pra-OH). The D-configuration confers resistance to proteolytic degradation in downstream biological assays [1]. The propargyl side chain's length and geometry directly influence CuAAC macrocyclization efficiency and the conformational stability of resulting stapled peptides compared to longer-chain homologs [2]. Substitution with the L-enantiomer yields peptides with different biological properties [3], while using a Boc-protected analog is incompatible with standard Fmoc-SPPS workflows.

Fmoc-D-Pra-OH: Head-to-Head Performance Data Against Comparator Amino Acids


Proteolytic Stability of D-Pra-Containing Peptides Compared to L-Pra Analogues

The D-configuration of Fmoc-D-Pra-OH significantly enhances peptide stability against proteolytic degradation. Studies demonstrate that substituting L-amino acids with D-amino acids increases resistance to proteases, with D-amino acid-containing peptides showing complete protease resistance compared to L-analogues [1]. Specifically, all-D-amino acid cationic peptides were completely protease-resistant, noncytotoxic, and potent against ESKAPE pathogens, in contrast to their L-analogues [1]. Additionally, D-amino acid substitution significantly improved protease resistance and antimicrobial activity, as revealed by fluorescence imaging and microscopy [2]. This class-level evidence strongly supports the selection of Fmoc-D-Pra-OH over Fmoc-L-Pra-OH for applications requiring extended peptide half-life in biological milieus.

Peptide Stability Protease Resistance D-Amino Acids

Click Chemistry Macrocyclization Efficiency of Propargylglycine-Containing Peptides

Propargylglycine residues enable efficient CuAAC-mediated macrocyclization. L-propargylglycine demonstrated 94% conversion in 18F-radiolabeling click reactions, with a final radiochemical yield of 27% and >99% radiochemical purity [1]. Additionally, triazole formation from propargylglycine with azides proceeds in 60-76% yield under standard conditions [2]. While these data are for the L-enantiomer or unprotected amino acid, the alkyne reactivity is stereochemistry-independent, providing a reliable baseline for Fmoc-D-Pra-OH performance in click stapling applications. Strategic incorporation of triazole linkages via CuAAC using propargylglycine fine-tunes macrocycle conformation and enhances biological properties compared to linear precursors [3].

CuAAC Peptide Stapling Macrocyclization

Chiral Purity and Optical Rotation of Fmoc-D-Pra-OH as a Procurement Quality Metric

Fmoc-D-Pra-OH is supplied with defined chiral purity specifications. Commercial sources report optical rotation of +19 ± 2º (c=1 in DMF) and chiral HPLC purity of ≥99% for the L-enantiomer . While a direct head-to-head chiral purity comparison is not available, these specifications establish a baseline for enantiomeric excess. In contrast, racemic or low-purity material would introduce diastereomeric impurities, complicating purification and potentially altering biological activity [1].

Chiral Purity Quality Control Peptide Synthesis

Enhanced Chemical Stability of Fmoc-(S)-propargyl-Ala-OH Over Propargylglycine in Peptide Stapling

Fmoc-(S)-propargyl-Ala-OH is noted to be 'more stable for peptide stapling via click chemistry than propargylglycine' . This suggests that propargylglycine, including Fmoc-D-Pra-OH, may exhibit lower stability under certain click reaction conditions. However, no quantitative stability data (e.g., degradation half-life, yield under stressed conditions) are provided, limiting this comparison's strength.

Alkyne Stability Peptide Stapling Click Chemistry

Incompatibility of Fmoc-D-Pra-OH with Wild-Type Methionyl-tRNA Synthetase for Genetic Incorporation

Propargylglycine is not accepted by wild-type methionyl-tRNA synthetase (MetRS) for expression in auxotrophic E. coli [1]. This contrasts with homopropargylglycine (HPG), which is a substrate. Therefore, Fmoc-D-Pra-OH is unsuitable for genetic incorporation methods and is primarily intended for solid-phase peptide synthesis.

Unnatural Amino Acid Genetic Code Expansion MetRS

Fmoc-D-Pra-OH: Targeted Applications Where D-Configuration and Alkyne Reactivity Converge


Synthesis of Protease-Resistant, Stapled D-Peptides for Therapeutic Development

Employ Fmoc-D-Pra-OH in solid-phase synthesis to construct all-D-amino acid peptides with enhanced stability against proteolytic degradation [1]. Subsequent on-resin or in-solution CuAAC-mediated stapling using the propargyl side chain yields conformationally constrained macrocycles with improved pharmacological properties [2].

Site-Specific Bioconjugation and Fluorescent Labeling of D-Peptides

Incorporate Fmoc-D-Pra-OH at desired positions to introduce a bioorthogonal alkyne handle. Post-synthetic CuAAC with azide-functionalized fluorophores, biotin, or PEG chains enables precise labeling for imaging, pull-down assays, or half-life extension studies [3].

Construction of Dual-Modified Peptides via Orthogonal Protecting Group Strategies

Combine Fmoc-D-Pra-OH with azide-containing amino acids (e.g., Fmoc-Lys(N3)-OH) to create peptides bearing both alkyne and azide functionalities. Sequential deprotection and click reactions allow for the introduction of two distinct modifications, such as a fluorophore and a targeting ligand [4].

Synthesis of Aryl-Modified D-Phenylalanine Derivatives via Rhodium Catalysis

Fmoc-D-Pra-OH can be used as a substrate for rhodium-catalyzed [2+2+2] cycloadditions to generate aryl-modified D-Phe derivatives, expanding the chemical diversity of peptide building blocks .

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